4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine
Description
“4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine” is a complex organic compound that features a piperidine ring substituted with various functional groups
Properties
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methoxymethyl]-1-[(4-fluorophenyl)methylsulfonyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO5S/c1-27-21-11-19(12-22(13-21)28-2)15-29-14-17-7-9-24(10-8-17)30(25,26)16-18-3-5-20(23)6-4-18/h3-6,11-13,17H,7-10,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBBNEZXEPCFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine” typically involves multiple steps, including:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, such as the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the 3,5-Dimethoxybenzyl Group: This step may involve the reaction of the piperidine ring with 3,5-dimethoxybenzyl chloride in the presence of a base.
Attachment of the 4-Fluorobenzylsulfonyl Group: This can be achieved through a nucleophilic substitution reaction where the piperidine derivative reacts with 4-fluorobenzylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or acids, while reduction of the sulfonyl group could produce a sulfide.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. This could provide insights into its potential as a therapeutic agent.
Medicine
In medicinal chemistry, “4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine” may be investigated for its pharmacological properties, including its efficacy and safety as a drug candidate.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine” would depend on its specific interactions with molecular targets. Potential pathways could include:
Binding to Receptors: The compound may interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, thereby modulating biochemical pathways.
Signal Transduction: The compound might influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-chlorobenzyl)sulfonyl)piperidine
- 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-bromobenzyl)sulfonyl)piperidine
- 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-methylbenzyl)sulfonyl)piperidine
Uniqueness
The uniqueness of “4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, for example, could influence its reactivity and interaction with biological targets.
Biological Activity
The compound 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from diverse sources, including patents, academic research, and pharmacological studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a 3,5-dimethoxybenzyl ether and a 4-fluorobenzyl sulfonyl group. Its molecular formula can be represented as follows:
Structural Characteristics
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered nitrogen-containing ring |
| 3,5-Dimethoxybenzyl Group | Aromatic ring with two methoxy groups |
| 4-Fluorobenzyl Sulfonyl | Benzyl group with a fluorine substituent and a sulfonyl functional group |
Pharmacological Activities
Research indicates that piperidine derivatives exhibit a range of biological activities, including:
- Anticholinesterase Activity : Compounds similar to the target compound have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), essential for treating neurodegenerative diseases like Alzheimer's disease. For example, a related study reported IC50 values for AChE inhibition as low as 2.13 nM, indicating high potency .
- Antibacterial Properties : Piperidine derivatives have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The sulfonamide moiety is particularly noted for its role in enhancing antibacterial effects .
- Enzyme Inhibition : The compound's structure suggests potential for inhibiting enzymes such as urease and others involved in metabolic pathways. In one study, several piperidine derivatives exhibited strong urease inhibitory activity with IC50 values ranging from 0.63 to 2.14 μM .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. The results suggest that the compound forms favorable interactions with key amino acids in target enzymes, which may explain its observed biological activities.
Study on Multi-Target Directed Ligands (MTDLs)
A study focused on MTDLs synthesized similar compounds to assess their effectiveness against cholinesterases and amyloid-beta aggregation. The findings indicated that modifications to the piperidine structure could enhance selectivity and potency against AChE compared to traditional inhibitors like donepezil .
Antibacterial Evaluation
In another investigation, piperidine derivatives were screened for antibacterial activity. Results showed that specific compounds exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, supporting the hypothesis that structural modifications can lead to improved efficacy against bacterial infections .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis typically involves a multi-step process:
- Sulfonylation : Reacting the piperidine core with 4-fluorobenzylsulfonyl chloride under basic conditions (e.g., Na₂CO₃) to introduce the sulfonyl group .
- Etherification : Coupling the intermediate with 3,5-dimethoxybenzyl alcohol via Mitsunobu or nucleophilic substitution, using catalysts like Pd/C for efficiency .
- Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity (>95% by HPLC) .
Key optimization : Adjust reaction temperatures (40–60°C), solvent choice (DMF for polar intermediates), and stoichiometric ratios (1:1.2 for sulfonylation) .
Characterization Techniques
Q. What advanced analytical techniques confirm structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR validate substituent positions (e.g., sulfonyl group at δ 3.2–3.5 ppm; aromatic protons at δ 6.8–7.2 ppm) .
- HRMS : Exact mass determination (e.g., [M+H]⁺ calculated for C₂₂H₂₇FNO₆S: 476.1512) ensures molecular formula accuracy .
- HPLC : Retention time consistency (e.g., 12.3 min on a C18 column) and peak area (>98%) confirm purity .
Biological Activity Profiling
Q. How to design experiments for evaluating biological activity?
- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorogenic substrates. The fluorobenzyl group enhances binding affinity via hydrophobic interactions .
- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to track permeability in models like Caco-2 cells .
- Dose-Response Curves : Use IC₅₀ values to quantify potency, comparing with reference inhibitors (e.g., staurosporine for kinases) .
ADME Properties
Q. What methodologies assess ADME properties?
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts blood-brain barrier penetration .
- Protein Binding : Equilibrium dialysis (plasma proteins) to determine free fraction .
Key finding : The sulfonyl group may reduce metabolic clearance but increase plasma protein binding (>90%) .
Handling Data Contradictions
Q. How to resolve discrepancies in biological activity data?
- Assay Validation : Replicate studies under standardized buffer conditions (e.g., pH 4.6 sodium acetate vs. pH 6.5 ammonium acetate) .
- Purity Reassessment : Confirm compound integrity via NMR and HRMS to rule out degradation .
- Computational Cross-Check : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify outliers .
Computational Modeling
Q. How can computational approaches aid derivative design?
- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to guide fluorobenzyl substitution .
- Molecular Dynamics : Simulate binding modes with targets (e.g., MDM2-p53 interface) to prioritize analogs with improved affinity .
- QSAR Models : Corolate logP and polar surface area with permeability data for lead optimization .
Structure-Activity Relationships (SAR)
Q. What strategies elucidate SAR for analogs?
- Substitution Patterns : Replace 4-fluorobenzyl with chlorobenzyl to assess halogen effects on potency .
- Bioisosteric Replacement : Swap the sulfonyl group for phosphonate or carbonyl to modulate electron-withdrawing effects .
- Pharmacophore Mapping : Identify critical moieties (e.g., 3,5-dimethoxybenzyl for π-π stacking) using docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
